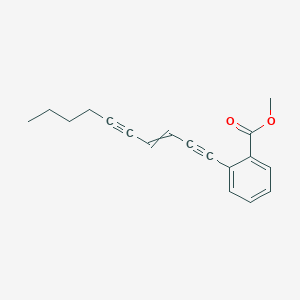![molecular formula C18H32O4Si B12584165 Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) CAS No. 321884-17-7](/img/structure/B12584165.png)
Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a silyl-protected alcohol. This compound is often used in organic synthesis due to its unique properties, which include the ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during complex synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol typically involves the protection of the hydroxyl group in pentan-1-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected alcohol is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol.
Substitution: The silyl-protected hydroxyl group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Deprotected alcohols and their subsequent derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol is used in various fields of scientific research:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and specialty materials
Wirkmechanismus
The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for selective deprotection under specific conditions, which is crucial in multi-step synthetic processes .
Vergleich Mit ähnlichen Verbindungen
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Comparison: Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol is unique due to its combination of a benzoic acid moiety and a silyl-protected alcohol. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in organic synthesis. Similar compounds may lack this dual functionality, making benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol particularly valuable in complex synthetic routes .
Eigenschaften
CAS-Nummer |
321884-17-7 |
|---|---|
Molekularformel |
C18H32O4Si |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
benzoic acid;5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol |
InChI |
InChI=1S/C11H26O2Si.C7H6O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;8-7(9)6-4-2-1-3-5-6/h12H,6-10H2,1-5H3;1-5H,(H,8,9) |
InChI-Schlüssel |
ZBZWJYRCNDIHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


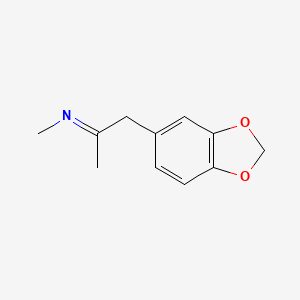

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
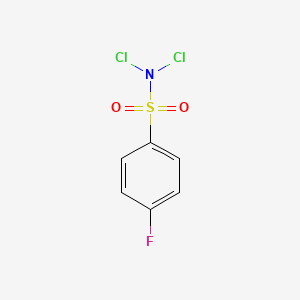
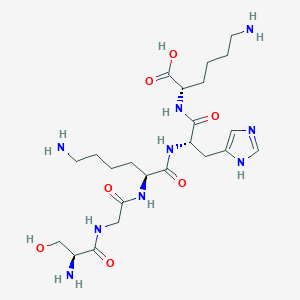
propanedinitrile](/img/structure/B12584108.png)
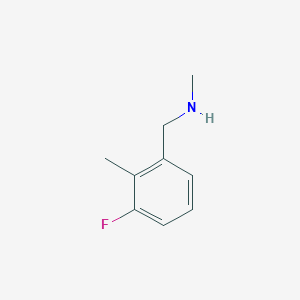
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)

